Product packaging for Sm-AMP-D1(Cat. No.:)

Sm-AMP-D1

Cat. No.: B1575875
Attention: For research use only. Not for human or veterinary use.
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Description

Sm-AMP-D1 is a cationic, cysteine-rich plant defensin (approximately 5 kDa) originally isolated from the seeds of common chickweed ( Stellaria media ) . As an antimicrobial peptide (AMP), it is a key component of the innate immune system in plants and exhibits potent, broad-spectrum inhibitory activity against a range of phytopathogenic fungi and oomycetes at low micromolar concentrations (IC 50 ≤ 1 µM) . The core research value of this compound lies in its application for engineering disease resistance in crops. Its mechanism of action is primarily attributed to its interaction with the microbial cell membrane; being cationic, it is electrostatically attracted to the negatively charged components of fungal membranes, leading to membrane permeabilization and disruption of the electrochemical potential, which ultimately causes cell death . Studies have successfully demonstrated that transgenic banana plants expressing the this compound gene via Agrobacterium -mediated transformation show significantly improved and durable resistance to Fusarium oxysporum f. sp. cubense (Foc) race 1, the causal agent of Fusarium wilt (Panama disease) . This highlights its potential as a powerful tool in biotechnological strategies for sustainable agriculture and crop protection. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Properties

bioactivity

Fungi,

sequence

KICERASGTWKGICIHSNDCNNQCVKWENAGSGSCHYQFPNYMCFCYFDC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Sm-AMP-D2

Feature This compound Sm-AMP-D2
Source Stellaria media seeds Stellaria media seeds
Precursor Differences 1 signal peptide, 1 mature domain 1 signal peptide, 1 mature domain
Antifungal IC50 ≤1 µM ≤1 µM
Gene Structure 599 bp intron; conserved coding 599 bp intron; non-coding SNPs
Transgenic Application Demonstrated in bananas No documented applications

Comparison with Brassicaceae Defensins

This compound shares sequence similarity with defensins from Brassicaceae species (e.g., radish and Arabidopsis), which also exhibit cysteine-stabilized αβ motifs and antifungal activity. However, this compound distinguishes itself through:

  • Broad-Spectrum Efficacy : Unlike some Brassicaceae defensins, which target specific pathogens, this compound inhibits diverse fungi and oomycetes .

Table 2: Key Advantages of this compound Over Other Defensins

Criterion This compound Brassicaceae Defensins
Pathogen Range Broad (fungi, oomycetes) Narrow (species-specific)
Transgenic Compatibility High (success in bananas) Limited (host-specific expression)
Minimal Inhibitory Concentration ≤1 µM Often higher (e.g., 2–5 µM)

Preparation Methods

Biological Source and Initial Extraction

Sm-AMP-D1 is naturally expressed in Stellaria media plants. Preparation often begins with the extraction of the peptide or its gene from plant tissues:

  • Transgenic Expression : One effective method involves the genetic engineering of host plants (e.g., banana plants) to express the this compound gene, resulting in enhanced resistance to fungal pathogens. This approach requires isolating the defensin gene and inserting it into the host genome using molecular cloning techniques.

  • Peptide Extraction : Alternatively, the peptide can be extracted directly from plant tissues using buffer solutions optimized for protein solubilization, followed by purification steps such as centrifugation and chromatography.

Recombinant Production Methods

Due to the limitations of direct extraction, recombinant DNA technology is widely employed for this compound preparation:

  • Gene Cloning and Expression Systems : The this compound gene is cloned into bacterial or yeast expression vectors. Common hosts include Escherichia coli and Pichia pastoris, which allow for high-yield peptide production.

  • Purification Techniques : Following expression, the peptide is purified using affinity chromatography (e.g., His-tag purification), ion-exchange chromatography, or reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

  • Folding and Refolding : Since antimicrobial peptides often contain disulfide bonds critical for activity, proper folding is ensured either during expression or through in vitro refolding protocols involving redox buffers.

Nanoparticle-Associated Preparation (NanoAMPs)

Recent advances have explored the association of this compound with nanoparticles to improve stability, solubility, and targeted delivery:

  • Nanomaterials Used : Various nanomaterials such as inorganic metals, liposomes, polymers, and nanofibers have been employed to prepare NanoAMPs containing this compound.

  • Preparation Methods : The peptide is either adsorbed onto or encapsulated within nanoparticles. Techniques include:

    • Co-precipitation : Mixing peptide solutions with nanoparticle precursors under controlled conditions to form complexes.

    • Emulsification : For liposome-based nanoparticles, emulsification methods encapsulate the peptide within lipid bilayers.

    • Polymerization : Polymers such as chitosan or PLGA are used to form nanoparticles embedding the peptide.

  • Advantages : Nanoparticle association enhances the half-life of this compound, reduces toxicity, and improves targeted antimicrobial action.

Computational Design and Optimization

In silico methods complement experimental preparation by optimizing this compound derivatives with improved features:

  • Homology Modeling and Molecular Dynamics : These computational techniques predict the 3D structure and stability of peptide variants.

  • Protein Docking : Used to simulate interactions with microbial targets, guiding peptide modification for enhanced efficacy.

  • Benefits : These approaches reduce production costs and metabolic burden on host plants, facilitating efficient peptide synthesis.

Summary Data Table of Preparation Methods

Preparation Method Description Key Techniques Advantages References
Transgenic Plant Expression Genetic insertion of this compound gene into plants Molecular cloning, plant transformation Stable peptide production in planta, enhanced resistance
Recombinant Expression Expression in microbial hosts Gene cloning, affinity chromatography, RP-HPLC High yield, scalable, pure peptide
Nanoparticle Association Encapsulation or adsorption onto nanoparticles Co-precipitation, emulsification, polymerization Improved stability, targeted delivery
Computational Optimization In silico design of peptide variants Homology modeling, molecular dynamics, docking Cost-effective, improved peptide features

Detailed Research Findings

  • Maximiano et al. (2022) demonstrated that transgenic banana plants expressing this compound showed significant resistance against Fusarium oxysporum, indicating successful gene integration and expression.

  • Nanoparticles prepared with this compound improved peptide solubility and half-life, with materials like liposomes and polymers showing promising delivery mechanisms.

  • Computational studies have facilitated the design of this compound derivatives with enhanced antimicrobial properties and reduced metabolic costs, supporting sustainable agricultural applications.

Q & A

Q. How can researchers ensure reproducibility when scaling up this compound production?

  • Methodological Answer : Implement quality-by-design (QbD) principles to define critical process parameters (CPPs) . Use design-of-experiments (DoE) software (e.g., JMP) to optimize synthesis conditions. Archive production batches with detailed metadata for audit trails .

Interdisciplinary and Ethical Considerations

Q. What ethical frameworks apply to this compound research involving animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting . Obtain ethics approval from institutional review boards (IRBs) and include justification for animal use in publications. Use alternatives (e.g., in silico models) where feasible .

Q. How can interdisciplinary teams collaborate effectively on this compound projects?

  • Methodological Answer : Establish shared data repositories (e.g., GitHub, Figshare) with version control . Hold cross-disciplinary workshops to align terminology (e.g., “bioactivity” vs. “efficacy”). Use project management tools (e.g., Gantt charts) to track milestones and responsibilities .

Tables for Key Methodological Insights

Research Stage Recommended Tools/Methods References
Literature ReviewSemantic Academic Profiler (SAP)
Experimental DesignPICO/FINER frameworks
Data ValidationOrthogonal assays + meta-analysis
ReproducibilityQbD principles + DoE software

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